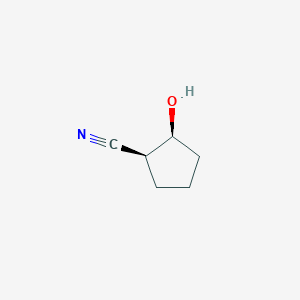
Cis-2-hydroxycyclopentanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-hydroxycyclopentanecarbonitrile is an organic compound with the molecular formula C6H9NO It is a nitrile derivative of cyclopentanol, characterized by the presence of a hydroxyl group and a nitrile group on adjacent carbon atoms in a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cis-2-hydroxycyclopentanecarbonitrile can be synthesized through several methods. One common approach involves the stereoselective bioreduction of 2-oxocycloalkanecarbonitriles, which is coupled with a whole cell-catalyzed nitrile hydrolysis in a one-pot reaction . This method utilizes ketoreductases to achieve dynamic reductive kinetic resolution, resulting in high enantio- and diastereomeric ratios of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the addition of hydrogen cyanide to aldehydes and ketones to produce alcohols, followed by further chemical transformations . The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Cis-2-hydroxycyclopentanecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Cyclopentyl ethers or esters.
Scientific Research Applications
Cis-2-hydroxycyclopentanecarbonitrile has a wide range of applications in scientific research:
Biology: Investigated for its potential role in enzyme-catalyzed reactions and as a substrate for studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of cis-2-hydroxycyclopentanecarbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups enable the compound to participate in hydrogen bonding and nucleophilic reactions, influencing its reactivity and interactions with other molecules . The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological activity and chemical properties.
Comparison with Similar Compounds
Cis-2-hydroxycyclopentanecarbonitrile can be compared with other similar compounds, such as:
Trans-2-hydroxycyclopentanecarbonitrile: Differing in the spatial arrangement of the hydroxyl and nitrile groups, leading to different chemical and physical properties.
Cis-2-hydroxycyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group, resulting in different reactivity and applications.
Cis-2-butene: An example of a cis-trans isomer with different substituents, illustrating the impact of geometric isomerism on chemical behavior
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in research and industry.
Properties
CAS No. |
70367-34-9 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(1S,2S)-2-hydroxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5-,6-/m0/s1 |
InChI Key |
LXEPXMXJJFJNOU-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)C#N |
Canonical SMILES |
C1CC(C(C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















